BenchChemオンラインストアへようこそ!

1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

1-(4-Fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS 1021263-67-1) is a synthetic heterocyclic compound combining a [1,2,4]triazolo[4,3-b]pyridazine core, a piperazine linker, and a 4-fluorobenzenesulfonyl terminal group. Its molecular formula is C₁₅H₁₅FN₆O₂S (MW 362.4 g/mol).

Molecular Formula C15H15FN6O2S
Molecular Weight 362.4 g/mol
CAS No. 1021263-67-1
Cat. No. B6542405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
CAS1021263-67-1
Molecular FormulaC15H15FN6O2S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C15H15FN6O2S/c16-12-1-3-13(4-2-12)25(23,24)21-9-7-20(8-10-21)15-6-5-14-18-17-11-22(14)19-15/h1-6,11H,7-10H2
InChIKeyZYBAUIVLWKTDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine: Chemical Identity & Core Scaffold for Scientific Procurement


1-(4-Fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS 1021263-67-1) is a synthetic heterocyclic compound combining a [1,2,4]triazolo[4,3-b]pyridazine core, a piperazine linker, and a 4-fluorobenzenesulfonyl terminal group. Its molecular formula is C₁₅H₁₅FN₆O₂S (MW 362.4 g/mol) . The triazolopyridazine scaffold is recognized across medicinal chemistry for its capacity to engage kinase ATP-binding pockets and GABAₐ receptor benzodiazepine sites, making compounds in this class relevant to oncology and neuroscience programs [1][2]. The 4-fluorobenzenesulfonyl substituent introduces a specific electronic and steric profile that distinguishes it from non-fluorinated, regioisomeric, or heteroaryl-substituted analogs.

Why In-Class Triazolopyridazine Analogs Cannot Be Interchanged with 1-(4-Fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine


Within the [1,2,4]triazolo[4,3-b]pyridazine chemical series, both the nature of the N-6 substituent and the sulfonyl aryl group profoundly modulate target affinity and selectivity. Published structure-activity relationship (SAR) studies demonstrate that even minor modifications—such as shifting the fluorine substituent from the para to meta position or introducing a methyl group on the triazole ring—alter c-Met and Pim-1 kinase inhibitory potency by orders of magnitude [1]. Similarly, GABAₐ receptor subtype selectivity among triazolopyridazines is exquisitely sensitive to the combination of 3-, 6-, and 7-position substituents [2]. Consequently, substituting 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine with a close structural analog cannot be considered scientifically interchangeable without project-specific comparative validation.

Differentiated Selection Evidence for 1-(4-Fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine vs. Closest Analogs


Para-Fluoro vs. Meta-Fluoro Regioisomer: Electronic and Steric Differentiation

The 4-fluorobenzenesulfonyl group of the target compound positions the fluorine atom para to the sulfonyl linkage, whereas the direct analog 1-(3-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS 1021216-98-7) places it in the meta position [1]. In triazolopyridazine-based kinase inhibitor series, regioisomeric fluorination alters both the electron-withdrawing character and the steric contour of the sulfonyl aryl ring, which docking studies show directly impacts the quality of van der Waals contacts and hydrogen-bond networks within the ATP-binding site [2]. This regioisomeric difference is not cosmetic; it represents a deliberate SAR decision point relevant to lead optimization campaigns where fluoro position has been correlated with c-Met IC₅₀ shifts exceeding 10-fold among closely related congeners [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Triazole C-3 Unsubstituted vs. Methyl-Substituted: Impact on Lipophilicity and Target Engagement

The target compound bears an unsubstituted triazole C-3 position, whereas the closely related analog 1-(4-fluorobenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS 1021055-36-6) carries a methyl group at this site [1]. This structural distinction carries measurable consequences: the 3-methyl analog exhibits a computed XLogP3 of 1.3 and a topological polar surface area (TPSA) of 92.1 Ų [2]. The target compound, lacking the methyl group, is predicted to have a lower XLogP3 (more hydrophilic) and a comparable or slightly lower TPSA, both parameters that influence passive membrane permeability and CNS penetration potential. In GABAA receptor-targeted triazolopyridazine series, the presence or absence of C-3 substitution has been shown to govern α2/α3 subtype selectivity [3].

Drug Discovery Lipophilicity CNS Drug Design

Furan-2-yl vs. Unsubstituted Triazole C-3: Scaffold Diversity for Kinase Selectivity Screening

The analog 1-(4-fluorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine (CAS 1060308-47-5) introduces a furan-2-yl substituent at the triazole C-3 position, adding significant steric bulk and a hydrogen-bond acceptor relative to the target compound's unsubstituted C-3 position . In triazolopyridazine-based c-Met/Pim-1 dual inhibitor series, the C-3 substituent is a primary determinant of kinase selectivity: unsubstituted and small alkyl C-3 analogs tend to favor c-Met binding, while larger heteroaryl substituents can redirect selectivity toward Pim-1 or introduce polypharmacology [1]. The target compound, with its minimal C-3 substitution, offers a cleaner pharmacophore baseline for establishing SAR trends compared to the furan-substituted analog.

Kinase Profiling Selectivity Screening Scaffold Hopping

Recommended Application Scenarios for 1-(4-Fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Based on Comparative Evidence


Kinase Inhibitor Lead Optimization: c-Met and Pim-1 Programs

The triazolopyridazine scaffold has demonstrated validated dual c-Met/Pim-1 inhibitory activity, with optimized derivatives achieving c-Met IC₅₀ values of 0.163 µM and Pim-1 IC₅₀ of 0.283 µM [1]. The target compound, featuring an unsubstituted triazole C-3 and para-fluorobenzenesulfonyl group, provides a defined starting point for systematic SAR exploration around the sulfonyl aryl ring and the triazole C-3 position, enabling medicinal chemistry teams to map potency and selectivity drivers without confounding substituent effects present in pre-decorated analogs.

CNS-Targeted Probe Development: GABAₐ Receptor Subtype Selectivity

The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged scaffold for GABAₐ receptor benzodiazepine-site ligands, with demonstrated α2/α3-subtype selectivity achievable through precise substitution patterning [2]. The target compound's para-fluoro substitution and unsubstituted triazole C-3 position offer a distinct electronic profile for CNS penetrant probe design, where fluorine substitution is known to modulate metabolic stability and brain exposure, and minimal C-3 steric bulk aligns with known α2-preferring pharmacophore models.

Chemical Biology Tool Compound: Minimal Pharmacophore for Target Deconvolution

The compound's relatively unadorned structure—lacking large C-3 substituents or additional ring decorations—makes it suitable as a minimal pharmacophore control in chemical biology studies. Its use alongside more elaborated analogs (e.g., the furan-2-yl substituted CAS 1060308-47-5 or the 3-methyl substituted CAS 1021055-36-6) can help deconvolve the contribution of specific substituents to polypharmacology, cytotoxicity, or target engagement profiles in cellular assays.

Quote Request

Request a Quote for 1-(4-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.